19-Hydroxybaccatin V

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C31H38O12 |

|---|---|

分子量 |

602.6 g/mol |

IUPAC 名称 |

[(1S,2S,3R,4S,7R,9R,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20+,21+,23+,24-,26-,29+,30-,31+/m0/s1 |

InChI 键 |

SYDMVWLQJZBPIU-QZDKRUOYSA-N |

手性 SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C |

规范 SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 19-Hydroxybaccatin V

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxybaccatin V is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for their potent anticancer properties. Isolated from various species of the yew tree (Taxus), particularly Taxus chinensis, this complex molecule serves as a critical precursor and a subject of interest in the ongoing development of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and biological significance. While specific experimental protocols and elucidated signaling pathways remain areas of active investigation, this document consolidates the current knowledge to support further research and drug discovery efforts.

Chemical Identity and Properties

This compound is structurally characterized by a complex tetracyclic core, a hallmark of the taxane diterpenes. Its unique hydroxylation at the C-19 position distinguishes it from other members of the baccatin family.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 151636-93-0 | [1] |

| Molecular Formula | C₃₁H₃₈O₁₂ | [1] |

| Molecular Weight | 602.63 g/mol | [1] |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive public database of its spectra is not available, the following represents the expected analytical techniques used for its structural elucidation.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Information |

| ¹H NMR | Provides information on the number and chemical environment of protons, aiding in the determination of the molecule's scaffold and stereochemistry. |

| ¹³C NMR | Reveals the number of unique carbon atoms and their hybridization states, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | Determines the precise molecular weight and provides fragmentation patterns useful for structural confirmation. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups. |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively published. However, general methodologies for the extraction of taxanes from Taxus species can be adapted.

General Isolation Workflow from Taxus chinensis

The isolation of taxanes from plant material is a multi-step process involving extraction, partitioning, and chromatography.

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar impurities. This is often achieved using a hexane-water or similar solvent system. The taxane-rich fraction is then extracted into a moderately polar solvent such as ethyl acetate.

-

Chromatography: The resulting extract is concentrated and subjected to multiple rounds of column chromatography. A combination of normal-phase (silica gel) and reverse-phase (C18) chromatography is commonly employed.

-

Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and are further purified, often by preparative HPLC, to yield pure this compound.

Biological Activity and Signaling Pathways

This compound is of significant interest due to its potential as an anticancer agent. Taxanes, as a class, are known to exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.

Postulated Mechanism of Action

It is hypothesized that this compound, similar to other taxanes, may bind to the β-tubulin subunit of microtubules. This binding is thought to stabilize the microtubules, preventing their depolymerization. This disruption of the normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).

References

A Technical Guide to the Natural Sources of 19-Hydroxybaccatin III

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the natural sources, isolation, and biosynthesis of 19-hydroxybaccatin III, a significant taxoid compound. It is noted that the query for "19-Hydroxybaccatin V" likely contains a typographical error, as the prominent and scientifically documented compound in this class is 19-hydroxybaccatin III. This guide will, therefore, focus on the latter. The information presented herein is intended to serve as a technical resource, consolidating quantitative data, detailing experimental methodologies, and illustrating relevant biological and experimental pathways.

Natural Sources of 19-Hydroxybaccatin III

The primary natural source of 19-hydroxybaccatin III is the Himalayan Yew, Taxus wallichiana[1][2]. Taxoids, the class of diterpenoid compounds to which 19-hydroxybaccatin III belongs, are exclusively found in plants of the genus Taxus[3][4]. While various parts of the yew tree, including the bark and twigs, contain a complex mixture of taxanes, the needles are a significant and renewable source for many of these compounds[1][4][5].

Activity-guided chromatographic fractionation of polar extracts from Taxus wallichiana led to the initial isolation and characterization of 19-hydroxybaccatin III, alongside other novel taxanes[2]. Subsequent research has focused on quantifying its presence, particularly in the needles, which can be harvested without causing fatal damage to the trees[1].

Quantitative Analysis of 19-Hydroxybaccatin III

The concentration of taxoids in Taxus species can vary significantly based on the specific tree part, geographical location, and season of collection[1][5]. A detailed study on Taxus wallichiana in the Lam Dong province of Vietnam revealed a distinct seasonal variation in the content of 19-hydroxybaccatin III in the needles. The optimal harvesting period for maximizing the yield of this compound is from June to July[1].

Table 1: Quantitative Yield of 19-Hydroxybaccatin III and a Key Precursor from Taxus wallichiana Needles

| Compound | Plant Source | Plant Part | Highest Yield (% dry weight) | Collection Period for Highest Yield | Lowest Yield (% dry weight) | Collection Period for Lowest Yield | Reference |

| 19-Hydroxybaccatin III | Taxus wallichiana Zucc. | Needles | 0.032% | June | 0.014% | January | [1] |

| 10-Deacetylbaccatin III | Taxus wallichiana Zucc. | Needles | 0.037% | June - July | 0.012% | February - March | [1] |

Experimental Protocols

The isolation and quantification of 19-hydroxybaccatin III involve a multi-step process, beginning with extraction from plant material and concluding with chromatographic purification and spectroscopic identification.

This protocol is a composite of established methods for taxoid isolation from Taxus species.

-

Plant Material Collection and Preparation:

-

Collect fresh needles of Taxus wallichiana during the optimal season (June-July) to maximize yield[1].

-

Dry the plant material uniformly to a consistent humidity. The humidity of fresh needles can range from 59% to 71%[1].

-

Pulverize the dried needles into a fine powder to increase the surface area for extraction[6].

-

-

Solvent Extraction:

-

Solvent Partitioning:

-

Chromatographic Purification:

-

Subject the chloroform-soluble residue to column chromatography using silica gel as the stationary phase[6].

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient)[7].

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC)[6].

-

Combine fractions containing the target compound and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), if necessary for achieving high purity[1].

-

-

Sample Preparation:

-

Accurately weigh a sample of the dried, powdered needles.

-

Extract the sample with a suitable solvent (e.g., methanol) using sonication or microwave-assisted extraction.

-

Filter the extract through a 0.45 µm filter before injection into the HPLC system.

-

-

HPLC Conditions (based on typical taxane analysis):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at 227 nm.

-

Standard: Use a certified reference standard of 19-hydroxybaccatin III to create a calibration curve for quantification[1].

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify the peak corresponding to 19-hydroxybaccatin III by comparing its retention time with the standard.

-

Quantify the amount of the compound in the sample by integrating the peak area and comparing it to the standard calibration curve.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for isolating 19-hydroxybaccatin III and its proposed biosynthetic pathway.

Caption: Experimental workflow for the isolation of 19-Hydroxybaccatin III.

Caption: Proposed biosynthetic pathway of 19-Hydroxybaccatin III.

References

- 1. Seasonal effects on the 10-deacetylbaccatin III and 19-hydroxybaccatin III contents of the needles of Taxus wallichiana Zucc. in Lam Dong province | Academia Journal of Biology [vjs.ac.vn]

- 2. 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical compositions and biological activities of the oils from the genus Taxus and factors limiting the regeneration of endangered yews: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

Biosynthesis of 19-Hydroxybaccatin V in Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus is a crucial source of highly complex diterpenoids known as taxanes, with paclitaxel (Taxol®) being a prominent member used in cancer chemotherapy. The biosynthesis of these compounds involves a complex network of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases and acyltransferases. While the core pathway to major taxoids like baccatin III is increasingly understood, the biosynthesis of many minor or less common taxoids, such as 19-Hydroxybaccatin V, remains to be fully elucidated.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Taxus species. It is important to note that while C19-hydroxylated taxoids have been isolated from Taxus, notably 19-hydroxybaccatin III from Taxus wallichiana[1], the specific enzyme and reaction mechanism for the C19-hydroxylation of baccatin V have not yet been definitively characterized. This guide, therefore, synthesizes current knowledge on taxoid biosynthesis to propose a scientifically grounded pathway and outlines the experimental approaches required for its validation.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general taxoid biosynthetic pathway, culminating in a final hydroxylation step at the C19 position.

Formation of the Taxane Core

The pathway initiates with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is cyclized by taxadiene synthase (TS) to form taxa-4(5),11(12)-diene, the first committed intermediate with the characteristic taxane skeleton.

Oxygenation and Acylation Reactions

The taxane core undergoes a series of oxygenations and acylations catalyzed by cytochrome P450 hydroxylases and various acyltransferases to yield a plethora of taxoid intermediates. The formation of baccatin V (7-epi-baccatin III)[2] would follow a similar, though stereochemically distinct at C7, pathway to that of baccatin III. This involves hydroxylations at positions C1, C2, C5, C9, C10, and C13, and acylations at C4 and C10.

Proposed C19-Hydroxylation of Baccatin V

The final step in the formation of this compound is the hydroxylation of the C19 methyl group of baccatin V. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase, tentatively named taxoid C19-hydroxylase .

References

The Discovery and Isolation of 19-Hydroxybaccatin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin V, a complex diterpenoid taxane, stands as a significant molecule in the landscape of natural product chemistry and drug discovery. Its structural similarity to paclitaxel and other potent anti-cancer agents has made it a subject of interest for researchers exploring novel therapeutic compounds. This technical guide provides an in-depth overview of the discovery and isolation of this compound (often referred to in literature as 19-Hydroxybaccatin III), offering a comprehensive resource for scientists and professionals in the field. While the nomenclature varies in scientific literature, this guide will primarily refer to the compound as 19-Hydroxybaccatin III, in line with the initial discovery, while acknowledging the potential for "this compound" to be a synonymous or closely related structure.

Discovery

The first documented discovery of 19-Hydroxybaccatin III was reported in 1981 by Miller et al. through their investigation of the chemical constituents of the Himalayan yew, Taxus wallichiana Zucc.[1]. This pioneering work was part of a broader effort to identify and characterize new antitumor agents from natural sources. The isolation of 19-Hydroxybaccatin III, alongside other taxanes like 10-deacetylcephalomannine and 10-deacetyltaxol, from a polar extract of the plant's bark and needles marked a significant advancement in the understanding of the chemical diversity within the Taxus genus[1]. The initial characterization of this novel compound was achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses[1].

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of 19-Hydroxybaccatin III from Taxus wallichiana, based on the original discovery and subsequent related studies.

Plant Material Collection and Preparation

Dried and ground bark and needles of Taxus wallichiana are the primary source materials for the isolation of 19-Hydroxybaccatin III.

Extraction

The initial step involves the extraction of the crude taxane mixture from the plant material.

-

Maceration and Percolation: The ground plant material is subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, at room temperature. This process is often carried out over several days to ensure maximum extraction of the desired compounds.

-

Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure to yield a residue. This residue is subsequently partitioned between an organic solvent (such as chloroform or dichloromethane) and water to separate the lipophilic taxanes from more polar impurities. The organic layer, containing the taxanes, is collected and concentrated.

Purification

A multi-step chromatographic process is employed to isolate 19-Hydroxybaccatin III from the complex mixture of taxanes and other secondary metabolites present in the crude extract.

-

Silica Gel Column Chromatography: The concentrated organic extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol), is used to separate the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with 19-Hydroxybaccatin III are further purified using preparative HPLC. A reverse-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. This step allows for the fine separation of closely related taxanes, yielding highly purified 19-Hydroxybaccatin III.

Data Presentation

Quantitative Data

The yield of 19-Hydroxybaccatin III from Taxus wallichiana can vary depending on the specific plant part, geographical location, and time of harvest.

| Parameter | Value | Source |

| Yield from Needles (dry weight) | 0.014% - 0.032% | Seasonal effects on the 10-deacetylbaccatin III and 19-hydroxybaccatin III contents of the needles of Taxus wallichiana Zucc. in Lam Dong province |

| Purity (after preparative HPLC) | >95% | General taxane purification protocols |

Spectroscopic Data

The structural elucidation of 19-Hydroxybaccatin III was accomplished using a combination of spectroscopic techniques.

| Spectroscopic Method | Key Observations |

| ¹H NMR (Proton NMR) | Characteristic signals for the taxane core, including methyl groups, acetyl groups, and protons on the fused ring system. The presence of a hydroxymethyl group at C-19 is a key diagnostic feature. |

| ¹³C NMR (Carbon NMR) | Resonances corresponding to the carbon skeleton of the taxane, including carbonyls of the acetyl and benzoyl groups, and the carbon bearing the hydroxyl group at the C-19 position. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that help to confirm the structure. |

Mandatory Visualization

Experimental Workflow for the Isolation of 19-Hydroxybaccatin III

Caption: Isolation and purification workflow for 19-Hydroxybaccatin III.

This in-depth technical guide provides a foundational understanding of the discovery and isolation of 19-Hydroxybaccatin III. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug discovery, and development. The exploration of such complex natural molecules continues to be a vital avenue for the identification of new therapeutic leads.

References

An In-Depth Technical Guide to 19-Hydroxybaccatin V: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxybaccatin V is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for its potent anticancer properties. Isolated from the Chinese Yew (Taxus chinensis), this complex molecule shares the characteristic taxane core structure, which has been a focal point of extensive research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information on the closely related and well-characterized analogue, 19-hydroxybaccatin III, to infer and present the core structural features, stereochemical assignments, and likely experimental methodologies for characterization.

Chemical Structure

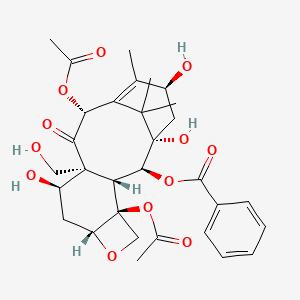

This compound is a diterpenoid with the molecular formula C₃₁H₃₈O₁₂ and a molecular weight of 602.63 g/mol .[1] The core of its structure is the characteristic 6-8-6 tricyclic taxane skeleton. This intricate framework is highly oxygenated and adorned with various functional groups that are crucial for its biological activity.

The foundational structure is baccatin V, which is distinguished by an oxetane ring, a common feature in bioactive taxanes like Paclitaxel. Key functional groups attached to the taxane core of a typical baccatin V derivative include:

-

A benzoyl group at the C-2 position.

-

Acetyl groups at the C-4 and C-10 positions.

-

Multiple hydroxyl groups at various positions, contributing to the molecule's polarity and potential for hydrogen bonding.

The "19-Hydroxy" prefix in this compound indicates the presence of a hydroxyl group (-OH) at the C-19 position. This position is one of the methyl groups (typically C-18 or C-19) attached to the C-15 position of the taxane core. This hydroxylation at a sterically hindered position adds to the structural complexity and presents a unique feature for potential derivatization in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 151636-93-0 | Internal Database |

| Molecular Formula | C₃₁H₃₈O₁₂ | [1] |

| Molecular Weight | 602.63 g/mol | [1] |

| Source | Taxus chinensis |

Stereochemistry

The taxane skeleton is characterized by a multitude of chiral centers, leading to a complex three-dimensional structure. The precise arrangement of substituents in space is critical for the biological activity of taxanes. The stereochemistry of this compound is defined by the relative and absolute configurations of these chiral carbons.

Based on the established stereochemistry of the baccatin core, the key stereochemical features of this compound are expected to be consistent with other known baccatins. The IUPAC name for the closely related 19-hydroxybaccatin III, for instance, provides a detailed description of the stereochemistry at each chiral center: [(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate. It is highly probable that this compound shares a similar stereochemical configuration.

The rigid, bridged ring system of the taxane core locks the molecule into a specific conformation. This defined 3D shape is essential for its interaction with biological targets, most notably β-tubulin in the case of many anticancer taxanes. Any alteration in the stereochemistry at any of the chiral centers can lead to a significant loss of biological activity.

Experimental Protocols for Isolation and Characterization

Extraction and Isolation

-

Plant Material Collection and Preparation: Needles and stems of Taxus chinensis are collected, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the taxoids (often the chloroform or ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This multi-step process typically includes:

-

Silica Gel Column Chromatography: Used for initial separation of major compound classes.

-

Sephadex LH-20 Column Chromatography: Effective for removing phenolic compounds and for size-exclusion separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to isolate pure compounds, frequently using a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient.

-

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex structure and stereochemistry. This includes:

-

¹H NMR: To identify the types and connectivity of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular framework.

-

NOESY: To determine the spatial proximity of protons, which is vital for confirming the relative stereochemistry.

-

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the structure and absolute stereochemistry.

Quantitative Data

Detailed, experimentally verified quantitative data for this compound is not available in the searched literature. However, based on the known structures of similar taxanes, a predicted range for ¹H and ¹³C NMR chemical shifts can be inferred. The following table provides an estimated summary of the expected NMR data for key functional groups, drawing parallels with published data for other baccatin derivatives.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Moiety | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Taxane Core Protons | 1.0 - 6.5 | 30 - 90 |

| Acetyl Methyl Protons | 2.0 - 2.3 | 20 - 22 |

| Benzoyl Protons | 7.4 - 8.2 | 128 - 134 |

| C-19 Methylene Protons | 3.5 - 4.0 | ~65 |

| Carbonyl (Acetyl) | - | 170 - 172 |

| Carbonyl (Benzoyl) | - | ~167 |

| Carbonyl (Ketone) | - | >200 |

Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively studied. However, its structural similarity to other bioactive taxanes, particularly Paclitaxel and Docetaxel, suggests that it may possess cytotoxic properties. The primary mechanism of action for these established anticancer drugs is the stabilization of microtubules, leading to the disruption of mitosis and ultimately apoptosis of cancer cells.

It is plausible that this compound could interact with β-tubulin, although the presence and position of the 19-hydroxy group may influence its binding affinity and overall biological activity. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a complex taxane diterpenoid with a well-defined core structure and stereochemistry, inferred from its relationship to other members of the baccatin family. While specific, detailed experimental data remains elusive in the public domain, established methodologies for the isolation and characterization of taxanes provide a clear path for future research. The presence of a hydroxyl group at the C-19 position offers an interesting avenue for synthetic modification and the development of novel taxane-based therapeutic agents. Further investigation into the biological activity and mechanism of action of this compound is warranted to fully understand its potential in drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 19-Hydroxybaccatin V and Related Baccatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available experimental data on the solubility and stability of 19-Hydroxybaccatin V (CAS 151636-93-0) is limited. This guide provides a comprehensive framework based on the known physicochemical properties of closely related baccatin derivatives, such as Baccatin III and 19-Hydroxybaccatin III. The methodologies and potential degradation pathways described are standard for the taxane class of compounds and are intended to serve as a valuable resource for researchers working with this compound.

Introduction to this compound and Baccatin Derivatives

This compound is a complex diterpenoid belonging to the taxane family. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are a critical class of anti-cancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Baccatin derivatives are the core structural motifs of these drugs and are often intermediates in their semi-synthesis. The solubility and stability of these compounds are paramount for their formulation, delivery, and therapeutic efficacy. Poor aqueous solubility is a significant challenge for the clinical development of many taxanes.[1]

Solubility of Baccatin Derivatives

The inherent low aqueous solubility of taxanes is a major hurdle in their formulation.[1] While specific quantitative data for this compound is not available, the solubility of related compounds provides valuable insights.

Table 1: Solubility Data for Related Baccatin Derivatives

| Compound | Solvent | Solubility | Temperature (°C) |

| 19-Hydroxybaccatin III | Acetone | Slightly Soluble | Not Specified |

| 19-Hydroxybaccatin III | Chloroform | Slightly Soluble | Not Specified |

| 19-Hydroxybaccatin III | DMSO | Slightly Soluble | Not Specified |

| 19-Hydroxybaccatin III | Methanol | Slightly Soluble | Not Specified |

| Paclitaxel | 5% Dextrose Injection | 0.3 - 1.2 mg/mL | 4, 22, 32 |

| Paclitaxel | 0.9% Sodium Chloride Injection | 0.3 - 1.2 mg/mL | 4, 22, 32 |

Note: "Slightly Soluble" is a qualitative description and indicates that quantitative data is not specified in the cited sources.

The structural similarity of this compound to these compounds suggests it will also exhibit poor water solubility and limited solubility in common organic solvents. The additional hydroxyl group at the C-19 position, compared to Baccatin III, may slightly increase polarity and could modestly improve aqueous solubility, although it is likely to remain a poorly soluble compound.

Stability of Baccatin Derivatives

The stability of taxanes is influenced by factors such as pH, temperature, and light exposure. Degradation can occur through hydrolysis of ester groups or rearrangement of the core taxane ring.

Table 2: Stability Profile of Paclitaxel in Infusion Solutions

| Concentration | Diluent | Container | Temperature (°C) | Stability Duration (Days) | Limiting Factor |

| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 13 | Precipitation |

| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8 | 16 | Precipitation |

| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8 | 13 | Precipitation |

| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8 | 13 | Precipitation |

| 0.3 mg/mL | 5% Glucose | LDPE | 2-8 | 18 | Precipitation |

| 0.3 mg/mL | 5% Glucose | Glass | 2-8 | 20 | Precipitation |

| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 9 | Precipitation |

| 1.2 mg/mL | 0.9% NaCl | LDPE | 2-8 | 12 | Precipitation |

| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8 | 8 | Precipitation |

| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8 | 10 | Precipitation |

| 1.2 mg/mL | 5% Glucose | LDPE | 2-8 | 12 | Precipitation |

| 1.2 mg/mL | 5% Glucose | Glass | 2-8 | 10 | Precipitation |

Source: Adapted from Zhang et al., 1996.[2]

For this compound, similar stability challenges can be anticipated. The ester linkages at C-4 and C-10 are susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of poorly soluble compounds like this compound.

4.1. Solubility Determination: Shake-Flask Method

This is a standard method for determining equilibrium solubility.

-

Preparation: An excess amount of this compound is added to a series of vials containing different solvent systems (e.g., water, phosphate buffers of varying pH, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each solvent system and temperature.

4.2. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acidic Hydrolysis: Diluted with 0.1 N HCl and incubated at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Diluted with 0.1 N NaOH and incubated at a controlled temperature.

-

Oxidative Degradation: Treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: The solid compound or a solution is exposed to high temperatures (e.g., 80°C).

-

Photodegradation: A solution is exposed to UV light in a photostability chamber.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of the degradants.

-

Reporting: The percentage of degradation is calculated, and the degradation pathway is proposed based on the identified products.

Visualizations

5.1. Experimental Workflow for Solubility Determination

References

Unveiling the Bioactivity of 19-Hydroxybaccatin V: A Review of Preclinical In-Vitro Data

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxybaccatin V, a diterpenoid derived from Taxus chinensis, has been identified as a compound with potential applications in cancer research.[1][2][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed in-vitro bioactivity data for this specific taxane derivative. This guide synthesizes the currently available information, highlights the existing knowledge gaps, and provides a framework for potential future investigations into its mechanism of action. Due to the limited specific data on this compound, this report also includes preliminary bioactivity data on a closely related compound, 19-Hydroxy-10-deacetylbaccatin III, to offer a broader context for the potential activity of 19-hydroxylated baccatin derivatives.

Introduction to this compound

This compound is a naturally occurring taxane, a class of compounds renowned for their potent anticancer properties. The most famous member of this family, Paclitaxel (Taxol), and its semi-synthetic analogue Docetaxel, are cornerstones of modern chemotherapy regimens. These drugs exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The structural complexity of taxanes allows for a vast number of derivatives, each with the potential for unique biological activities. This compound is one such derivative, distinguished by a hydroxyl group at the C19 position. While its existence is documented, its biological activity remains largely unexplored in peer-reviewed literature.

In-Vitro Bioactivity Data

Exhaustive searches of scientific databases did not yield any specific quantitative in-vitro bioactivity data for this compound. To provide some context, we present the limited available data on a structurally similar compound, 19-Hydroxy-10-deacetylbaccatin III. It is crucial to note that this data should not be directly extrapolated to this compound, but rather viewed as an indicator of the potential for biological activity in this subclass of taxanes.

A study on 19-Hydroxy-10-deacetylbaccatin III reported weak cytotoxic activity against the A498 (kidney cancer) and NCI-H226 (lung cancer) cell lines.[1] The inhibition rates at a concentration of 30 μg/mL are summarized in the table below.

| Compound | Cell Line | Concentration | Inhibition Rate (%) |

| 19-Hydroxy-10-deacetylbaccatin III | A498 | 30 μg/mL | 16.6 |

| 19-Hydroxy-10-deacetylbaccatin III | NCI-H226 | 30 μg/mL | 32.0 |

Table 1: In-Vitro Cytotoxicity of 19-Hydroxy-10-deacetylbaccatin III [1]

Postulated Experimental Protocols and Signaling Pathways

Given the absence of specific experimental details for this compound, this section outlines a generalized workflow for assessing the in-vitro bioactivity of a novel taxane derivative. This serves as a methodological blueprint for future research.

General Experimental Workflow for In-Vitro Cytotoxicity Assessment

The following diagram illustrates a standard workflow for determining the cytotoxic and mechanistic properties of a novel compound like this compound.

Potential Signaling Pathways

No specific signaling pathways have been elucidated for this compound in the available literature. Based on the known mechanism of other taxanes, it is hypothesized that its primary mode of action would involve the microtubule signaling pathway . The following diagram depicts a simplified representation of this pathway.

Conclusion and Future Directions

The preliminary in-vitro bioactivity of this compound remains largely uncharacterized in the public domain. The limited data on a related compound, 19-Hydroxy-10-deacetylbaccatin III, suggests that 19-hydroxylated baccatins may possess modest cytotoxic properties. However, comprehensive studies are imperative to elucidate the specific biological profile of this compound.

Future research should focus on:

-

Systematic in-vitro screening: Evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of action studies: Investigating its effects on tubulin polymerization, cell cycle progression, and induction of apoptosis to ascertain if it follows the classical taxane mechanism.

-

Signaling pathway analysis: Employing molecular biology techniques to identify the specific cellular pathways modulated by this compound.

A thorough investigation into these areas will be critical to understanding the therapeutic potential of this and other novel taxane derivatives.

References

A Technical Guide to the Potential Pharmacological Effects of 19-Hydroxybaccatin V and Related Taxane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological and quantitative data for 19-Hydroxybaccatin V is not extensively available in peer-reviewed literature. This guide provides an in-depth overview of the known pharmacological effects of the broader class of taxane diterpenoids, to which this compound belongs, to infer its potential activities. Data from well-studied taxanes like Paclitaxel and Docetaxel are used as illustrative examples.

Introduction to this compound and Taxane Diterpenoids

This compound is a diterpenoid compound that can be isolated from the Chinese yew tree, Taxus chinensis. It belongs to the taxane family, a class of natural products that has yielded some of the most important anticancer drugs in modern medicine, including Paclitaxel (Taxol®) and Docetaxel (Taxotere®). Taxanes are characterized by a complex diterpene core structure and are primarily known for their potent cytotoxic effects against a wide range of cancer cells. Given its classification as a taxane diterpenoid from a known source of bioactive compounds, this compound is a molecule of significant interest for cancer research.

Potential Pharmacological Effects: An Inference from the Taxane Class

The primary pharmacological effect of taxanes is their activity as antimitotic agents, leading to the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through their interaction with microtubules, essential components of the cellular cytoskeleton involved in cell division.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Unlike other microtubule-targeting agents that cause microtubule depolymerization, taxanes have a unique mechanism of action; they bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to a number of downstream effects:

-

Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of various signaling cascades, including the phosphorylation of anti-apoptotic proteins like Bcl-2, and the activation of pro-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[1][2]

-

Other Effects: Taxanes can also induce apoptosis through pathways independent of mitotic arrest, and they have been shown to have anti-angiogenic properties.

Signaling Pathways in Taxane-Induced Apoptosis

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. A key pathway involves the disruption of microtubule function leading to mitotic arrest, which in turn activates a cascade of events culminating in cell death. The tumor suppressor protein p53 and the Bcl-2 family of proteins are central regulators in this process.[1][2]

Quantitative Data on the Cytotoxicity of Taxanes

While specific IC50 values for this compound are not available, studies on other taxane diterpenoids isolated from Taxus species demonstrate potent cytotoxic activity against various cancer cell lines. The following tables present illustrative data for well-characterized taxanes to provide a reference for the potential potency of this class of compounds.

Table 1: In Vitro Cytotoxicity of Representative Taxanes against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Paclitaxel | A2780 | Ovarian | 0.0044 | [3] |

| Docetaxel | A2780 | Ovarian | 0.00042 | [3] |

| Taxane Analog 13 | A2780/TAX (Taxol-resistant) | Ovarian | 0.19 | [3] |

Table 2: Cytotoxicity of Taxanes from Taxus chinensis against a Paclitaxel-Resistant Cell Line

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Compound 2 (non-alkaloidal taxane) | A549/T24 (Paclitaxel-resistant) | >10 | [4] |

Note: The data in these tables are for illustrative purposes and do not represent the activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pharmacological effects of taxanes.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO.

-

Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

-

The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a negative control (medium only) are also included.

-

The plate is incubated for a further 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for another 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound, as a member of the taxane diterpenoid family isolated from Taxus chinensis, holds significant potential as a cytotoxic agent for cancer research. While direct experimental data on its pharmacological effects are currently lacking, the well-established mechanism of action of related taxanes provides a strong rationale for its investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines, including multidrug-resistant variants. Subsequent studies could then elucidate its specific molecular targets and signaling pathways, and evaluate its efficacy in preclinical in vivo models. The exploration of this and other novel taxanes is crucial for the development of next-generation anticancer therapies with improved efficacy and reduced side effects.

References

- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]

- 3. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hydroxylated Baccatin Derivatives in Paclitaxel Biosynthesis: A Technical Guide

A note on "19-Hydroxybaccatin V": Extensive research of the paclitaxel biosynthetic pathway reveals no intermediate by the name of "this compound." The taxane skeleton, the core of paclitaxel, does not possess a C19 position. It is likely that this name is a misnomer for other hydroxylated baccatin derivatives that are crucial for the synthesis of paclitaxel. This guide will focus on the established roles of key hydroxylated intermediates in the later stages of paclitaxel biosynthesis.

Introduction

Paclitaxel (Taxol®) is a highly effective anti-cancer agent, the biosynthesis of which is a complex, multi-step process occurring in yew species (Taxus)[1][2]. The pathway can be broadly divided into three stages: the formation of the taxane core, a series of hydroxylations and acylations of this core to form baccatin III, and the final attachment of a C13 side chain[3][4]. This guide provides a detailed examination of the later stages of this intricate pathway, focusing on the conversion of hydroxylated baccatin intermediates to paclitaxel, tailored for researchers, scientists, and drug development professionals.

The Core Pathway: From Baccatin III to Paclitaxel

The final steps of paclitaxel biosynthesis involve the attachment of a C-13 side chain to the baccatin III core. This process is initiated by the formation of 10-deacetylbaccatin III (10-DAB), a key precursor often used in the semi-synthesis of paclitaxel[5][6]. The conversion of 10-DAB to paclitaxel involves a series of enzymatic reactions, including acetylation, side-chain attachment, and benzoylation[1][3].

Key Enzymes and Their Quantitative Data

The enzymes involved in the later stages of paclitaxel biosynthesis are primarily acyltransferases and hydroxylases. The kinetic properties of some of these enzymes have been characterized and are summarized below.

| Enzyme | Abbreviation | Substrate(s) | Product | Km (μM) | kcat (s-1) | Source |

| Taxadiene Synthase (for reference) | TS1 | Geranylgeranyl diphosphate (GGPP) | Taxa-4(5),11(12)-diene | 5.5 ± 1.6 | 1705 | [7][8] |

| Taxadiene Synthase (for reference) | TS2 | Geranylgeranyl diphosphate (GGPP) | Taxa-4(5),11(12)-diene | 8.6 ± 1.5 | 3282 | [7][8] |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | 10-deacetylbaccatin III, Acetyl-CoA | Baccatin III | - | - | [5][7][8] |

| Baccatin III-3-amino-13-phenylpropanoyl-CoA transferase | BAPT | Baccatin III, β-Phenylalanoyl-CoA | N-debenzoyl-2'-deoxytaxol | - | - | [7][8][9] |

| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | N-debenzoyl-2'-deoxytaxol, Benzoyl-CoA | Paclitaxel | - | - | [7][8][9] |

Experimental Protocols

The characterization of the paclitaxel biosynthetic pathway has relied on a combination of in vitro enzyme assays, heterologous expression systems, and advanced analytical techniques.

General Experimental Workflow for Enzyme Characterization

A common workflow for identifying and characterizing enzymes in the paclitaxel pathway is as follows:

Methodology for a Key Step: Heterologous Expression and Assay of DBAT

-

Gene Cloning: The gene encoding 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is cloned from Taxus cDNA.

-

Protein Purification: The expressed DBAT protein is purified using affinity chromatography.

-

Enzyme Assay: The purified DBAT is incubated with its substrates, 10-deacetylbaccatin III and acetyl-CoA, in a suitable buffer.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of baccatin III[11].

Biosynthetic Pathway Visualization

The later stages of paclitaxel biosynthesis, starting from the key intermediate 10-deacetylbaccatin III, are depicted below.

This pathway highlights the sequential addition of an acetyl group at C10, followed by the attachment of the C13 side chain precursor, and finally the addition of a benzoyl group to complete the synthesis of paclitaxel[1][7][8].

Conclusion and Future Perspectives

References

- 1. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

- 6. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. biocompare.com [biocompare.com]

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel

A-Note on the Feasibility of Semi-Synthesis from 19-Hydroxybaccatin V

Extensive review of the current scientific literature reveals no established or documented protocols for the semi-synthesis of paclitaxel commencing from this compound. The predominant and commercially viable semi-synthetic routes to paclitaxel utilize more abundant and structurally more direct precursors, namely 10-deacetylbaccatin III (10-DAB) and Baccatin III. These compounds are readily extracted from the needles and twigs of various yew species (Taxus sp.).

The primary challenge in utilizing this compound lies in the presence of a hydroxyl group at the C-19 position. This additional reactive site would necessitate a more complex series of protection and deprotection steps to achieve the selective functionalization required for the attachment of the C-13 side chain, a critical step in paclitaxel synthesis. The lack of published research on this specific conversion suggests that either the route is synthetically inefficient or has not been successfully developed.

Therefore, these application notes will focus on the well-established and widely practiced semi-synthesis of paclitaxel from 10-deacetylbaccatin III. This information is intended to provide researchers, scientists, and drug development professionals with a detailed and practical guide to a validated synthetic pathway.

Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)

The semi-synthesis of paclitaxel from 10-deacetylbaccatin III is a cornerstone of its commercial production, providing a more sustainable alternative to direct extraction from the bark of the Pacific yew. The following protocols outline the key steps in this multi-stage chemical conversion.

Experimental Workflow

The overall synthetic strategy involves three main stages:

-

Protection of the C-7 Hydroxyl Group: Selective protection of the hydroxyl group at the C-7 position of 10-DAB is crucial to prevent unwanted side reactions in subsequent steps.

-

Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is acetylated to yield baccatin III.

-

Attachment of the C-13 Side Chain and Deprotection: A protected side chain is attached to the C-13 hydroxyl group, followed by the removal of the protecting groups to yield paclitaxel.

Caption: A generalized workflow for the semi-synthesis of paclitaxel from 10-DAB.

Detailed Experimental Protocols

Protocol 1: Protection of the C-7 Hydroxyl Group of 10-DAB

This protocol describes the selective protection of the C-7 hydroxyl group using triethylsilyl chloride (TESCl).

-

Materials:

-

10-Deacetylbaccatin III (10-DAB)

-

Triethylsilyl chloride (TESCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

-

Procedure:

-

Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TESCl (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.

-

Protocol 2: Acetylation of the C-10 Hydroxyl Group

This protocol details the acetylation of the C-10 hydroxyl group to form the baccatin III core structure.

-

Materials:

-

7-O-TES-10-deacetylbaccatin III

-

Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous) or another suitable base like 4-dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

-

Procedure:

-

Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

-

Add pyridine or DMAP to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.

-

Protocol 3: Attachment of the C-13 Side Chain (Ojima-Holton Method)

This protocol describes the coupling of the protected baccatin core with a β-lactam side chain precursor.

-

Materials:

-

7-O-TES-baccatin III

-

(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

-

Slowly add LiHMDS solution (typically 1.1 equivalents) and stir for 30-60 minutes.

-

In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.

-

Allow the reaction to proceed at low temperature for several hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Warm the mixture to room temperature and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude protected paclitaxel.

-

Purify by silica gel chromatography.

-

Protocol 4: Deprotection to Yield Paclitaxel

This final step removes the triethylsilyl protecting groups.

-

Materials:

-

Protected paclitaxel intermediate

-

Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA)

-

Acetonitrile or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography or preparative HPLC

-

-

Procedure:

-

Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.

-

Carefully add HF-Py or TFA at 0 °C.

-

Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to dryness.

-

Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.

-

Quantitative Data Summary

The following table summarizes typical yields and purity for each step of the semi-synthesis of paclitaxel from 10-DAB. These values are illustrative and can vary based on reaction scale and optimization.

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 1. Protection | 7-O-TES-10-deacetylbaccatin III | 85 - 95 | > 98 |

| 2. Acetylation | 7-O-TES-baccatin III | 90 - 98 | > 98 |

| 3. Side Chain Attachment | Protected Paclitaxel Intermediate | 80 - 90 | > 95 |

| 4. Deprotection | Paclitaxel | 85 - 95 | > 99.5 |

| Overall | Paclitaxel from 10-DAB | 55 - 75 | > 99.5 |

Chemical Transformation Pathway

The following diagram illustrates the key chemical transformations in the semi-synthesis of paclitaxel from 10-deacetylbaccatin III.

Caption: Key reaction steps in the semi-synthesis of paclitaxel from 10-DAB.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a properly equipped laboratory, following all institutional and governmental safety guidelines. The specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization.

Application Notes & Protocols for the Quantification of 19-Hydroxybaccatin V

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin V is a key taxane diterpenoid found in plants of the Taxus genus. As a crucial precursor in the semi-synthesis of the widely used anticancer drug paclitaxel and its analogues, accurate and precise quantification of this compound in various matrices, such as plant tissues and extracts, is essential for optimizing extraction procedures, monitoring biosynthetic pathways, and ensuring quality control in pharmaceutical manufacturing. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

Analytical Method Overview

The quantification of this compound is most effectively achieved using reverse-phase liquid chromatography coupled with mass spectrometry. This approach allows for the separation of this compound from other structurally similar taxanes, followed by its specific detection and quantification based on its mass-to-charge ratio.

Key Analytical Technique: UPLC-MS/MS

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity, enabling the accurate quantification of low-abundance analytes in complex matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated UPLC-MS/MS method for the simultaneous determination of multiple taxoids, including this compound, in the leaves of various Taxus species.

| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD%) |

| This compound | 1.91 - 1910 | 1.91 | 90.15 ± 3.21 - 103.87 ± 2.54 | 1.25 - 8.54 |

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound using UPLC-MS/MS.

Sample Preparation from Taxus Leaves

A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects.

Materials:

-

Dried Taxus leaf powder

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Accurately weigh 0.1 g of dried Taxus leaf powder into a centrifuge tube.

-

Add 10 mL of 80% aqueous methanol to the tube.

-

Vortex the mixture for 5 minutes to ensure thorough wetting of the plant material.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A C18 column is suitable for the separation of taxanes. A common choice is a Waters Cortecs C18 column (2.1 × 100 mm, 1.6 µm).[1]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient Elution: A gradient elution is necessary to achieve good separation of the various taxanes. A typical gradient program is as follows:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 45% B

-

2.5-4.5 min: 45% B

-

4.5-8.5 min: 45% to 75% B

-

8.5-8.6 min: 75% to 5% B

-

8.6-10.5 min: 5% B[1]

-

-

Flow Rate: 0.2 mL/min.[1]

-

Column Temperature: 45°C.[1]

-

Injection Volume: 2 µL.[1]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. As a starting point, taxanes often form [M+H]+ or [M+Na]+ adducts. The fragmentation pattern should be optimized to identify the most stable and intense product ions for quantification and qualification.

Method Validation

To ensure the reliability of the analytical data, the method should be validated according to international guidelines (e.g., ICH). Key validation parameters include:

-

Linearity and Range: Determined by analyzing a series of standard solutions at different concentrations.

-

Accuracy: Assessed by spike-recovery experiments at different concentration levels.

-

Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound from Taxus leaves.

Caption: Workflow for this compound quantification.

Logical Relationship for Method Validation

This diagram shows the key parameters assessed during the validation of the analytical method.

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Analysis of 19-Hydroxybaccatin V by HPLC and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 19-Hydroxybaccatin V, a key taxane intermediate, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established and validated methods for structurally similar taxanes, such as Baccatin III and other paclitaxel precursors. These methods serve as a robust starting point for the development and validation of a specific analytical procedure for this compound.

Introduction to this compound Analysis

This compound is a crucial precursor in the semi-synthesis of various anti-cancer drugs, including paclitaxel and docetaxel. Accurate and precise quantification of this compound in plant extracts, cell cultures, and reaction mixtures is essential for process optimization, quality control, and drug development. HPLC provides a reliable method for routine quantification, while LC-MS/MS offers superior sensitivity and selectivity, especially for complex matrices.

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is adapted from established procedures for the analysis of related taxanes. Validation of this method for this compound is required before its application in a regulated environment.

Experimental Protocol: HPLC

Sample Preparation (from Plant Material - Taxus spp.):

-

Extraction:

-

Air-dry and grind the plant material (e.g., needles, bark) to a fine powder.

-

Extract a known weight of the powdered material (e.g., 1 gram) with a suitable solvent such as methanol or a mixture of methanol and dichloromethane (1:1, v/v).

-

Perform the extraction using sonication or maceration for a defined period (e.g., 30 minutes, repeated three times).

-

Combine the extracts and evaporate the solvent under reduced pressure.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Reconstitute the dried extract in a minimal amount of the initial mobile phase.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.

-

Elute the taxane fraction with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Detection | UV at 227 nm |

Quantitative Data (Estimated)

The following table summarizes the expected quantitative performance of the HPLC method. These values are estimates based on data for similar taxanes and must be experimentally determined during method validation.

| Parameter | Estimated Value |

| Retention Time (RT) | 15 - 20 min |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This proposed LC-MS/MS method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex biological matrices. The method parameters provided below are a starting point and will require optimization and validation.

Experimental Protocol: LC-MS/MS

Sample Preparation (from Biological Matrix, e.g., Plasma):

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog if available, or a structurally similar taxane).

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

-

Extraction:

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography Conditions:

| Parameter | Recommended Condition |

| Column | C18 UPLC/UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

Quantitative Data (Proposed MRM Transitions & Estimated Parameters)

The molecular weight of this compound is 602.65 g/mol . The following MRM transitions are proposed based on its structure and common fragmentation patterns of taxanes. These must be optimized experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 603.3 [M+H]⁺ | To be determined | 100 | 30 | 20 |

| This compound (Qualifier) | 603.3 [M+H]⁺ | To be determined | 100 | 30 | 25 |

| Internal Standard | Analyte specific | Analyte specific | 100 | To be optimized | To be optimized |

Estimated Performance Characteristics:

| Parameter | Estimated Value |

| Retention Time (RT) | 3 - 5 min |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

| Linearity (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

Application Notes and Protocols for the Extraction and Purification of 19-Hydroxybaccatin V from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction